molecular formula C10H18N4O2 B13464135 tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate

tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate

Cat. No.: B13464135
M. Wt: 226.28 g/mol
InChI Key: ZFSUNYIAQAPVHQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of the compound is approximately 59.5% .

Chemical Reactions Analysis

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products.

Biological Activity

tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to an ethyl chain that terminates in a 5-amino-1H-pyrazole moiety. This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
  • Carbamate Formation : The tert-butyl carbamate is introduced via a coupling reaction with the amine group of the pyrazole derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential as an inhibitor of certain kinases, which are pivotal in various signaling pathways related to cancer and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly those related to breast cancer (MDA-MB-231) and lung cancer. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-23110.0Induces apoptosis via caspase activation
A549 (Lung Cancer)15.0Microtubule destabilization
HeLa (Cervical Cancer)12.5Cell cycle arrest

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in animal models. For instance, administration in mice models of breast cancer resulted in a significant reduction in tumor size compared to controls.

Case Studies

  • Breast Cancer Model : A study involving xenograft models showed that treatment with this compound led to a 40% reduction in tumor volume over four weeks.
  • Inflammatory Response : Another investigation indicated that this compound could reduce inflammatory markers in a model of induced arthritis, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-[2-(3-amino-1H-pyrazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-4-7-6-8(11)14-13-7/h6H,4-5H2,1-3H3,(H,12,15)(H3,11,13,14)

InChI Key

ZFSUNYIAQAPVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NN1)N

Origin of Product

United States

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